molecular formula C17H18N4O5 B11072997 ethyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate

ethyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate

Cat. No.: B11072997
M. Wt: 358.3 g/mol
InChI Key: PQNUWFXIYZUZKM-CPNJWEJPSA-N
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Description

ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE typically involves multiple steps. One common method includes the condensation of 6,7-dihydro-2,1,3-benzoxadiazole with ethyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxadiazole ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzoxadiazole moiety is known to interact with nucleic acids and proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE is unique due to its specific benzoxadiazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique optical properties.

Properties

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

ethyl 4-[[2-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxyacetyl]amino]benzoate

InChI

InChI=1S/C17H18N4O5/c1-2-24-17(23)11-6-8-12(9-7-11)18-15(22)10-25-19-13-4-3-5-14-16(13)21-26-20-14/h6-9H,2-5,10H2,1H3,(H,18,22)/b19-13+

InChI Key

PQNUWFXIYZUZKM-CPNJWEJPSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CO/N=C/2\CCCC3=NON=C32

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CON=C2CCCC3=NON=C32

Origin of Product

United States

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